3-(Cyanomethyl)picolinonitrile
Overview
Description
3-(Cyanomethyl)picolinonitrile is a chemical compound that is related to the picoline family, which is a group of compounds based on the pyridine ring structure with various substituents. The presence of the cyanomethyl group indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for further functionalization and incorporation into more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 3-picoline has been extensively studied. For instance, the synthesis of 3-picoline itself has been achieved through various methods, including gas-solid phase catalysis reactions using different combinations of aldehydes, ammonia, and other reagents . Although the specific synthesis of 3-(Cyanomethyl)picolinonitrile is not detailed in the provided papers, the methodologies discussed for 3-picoline could potentially be adapted for the synthesis of 3-(Cyanomethyl
Scientific Research Applications
Synthesis and Catalytic Applications
3-(Cyanomethyl)picolinonitrile and related compounds have been a subject of research for their synthetic applications. For instance, a study outlined a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which involved gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage under mild conditions (Fukuhara, S. et al., 2018). Additionally, 3-picoline (a related compound) has been used in the ammoxidation process to produce nicotinonitrile, a precursor for vitamin B3, using novel bimetallic nanoscale catalysts (Raja, R. et al., 2009).
Chemical Transformations and Mechanisms
Research has also delved into the mechanisms of chemical transformations involving picolinonitrile derivatives. One study investigated the oxidation and ammoxidation of 3-picoline over a V2O5 catalyst, revealing insights into the surface structure and reaction mechanisms of the catalyst (Andersson, A., 1986). In another study, kinetic investigations on the ammoxidation of 3-picoline to 3-cyanopyridine were conducted over a V2O5/ZrO2 Catalyst, suggesting a “Redox” type mechanism for the reaction (Radheshyam, A. et al., 2008).
Synthesis of Heterocycles
Another research focus is the synthesis of heterocycles using picolinonitrile derivatives. A study demonstrated the synthesis of heterocycles from 2-picolinium bromide, examining the stereochemistry and regioselectivity of the reactions involved (Darwish, E., 2008).
Decyanation and Other Reactions
Further investigations have been carried out on decyanation reactions. For example, a study on the decyanation of cyanomethyl derivatives of aza‐aromatic compounds provided insights into the underlying mechanisms (Plas, H. & Jongejan, H., 1972).
Green Chemistry and Catalysis
Research also extends to environmentally friendly chemistry and catalysis. One study developed a palladium-catalyzed tandem reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids in water, illustrating a new strategy for the synthesis of diverse isoquinolines under mild conditions (Hu, K. et al., 2017).
Catalyst Characterization and Reaction Dynamics
The characterization of catalysts and their reaction dynamics in processes involving picolinonitrile derivatives have also been a subject of study. Research on the structural dynamics of a V2O5/SnO2 Catalyst in the ammoxidation of 3-picoline provided valuable insights into the influence of reaction parameters on the conversion and yield of nicotinonitrile (Andersson, A., 1981).
Safety And Hazards
3-(Cyanomethyl)picolinonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(cyanomethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405429 | |
Record name | 3-(cyanomethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)picolinonitrile | |
CAS RN |
5912-34-5 | |
Record name | 3-(cyanomethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.